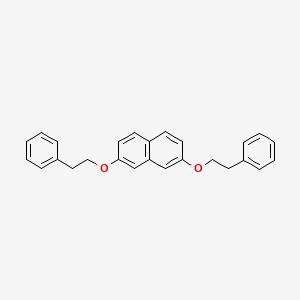
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated anilines: This method involves the reaction of N-alkylated anilines with aldehydes or ketones under acidic or basic conditions to form the isoquinolinone ring.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinolinone structure.
Industrial Production Methods
Industrial production methods for isoquinolinones often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts like palladium or platinum.
Major Products
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives, alkylated or acylated compounds.
科学研究应用
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
1(2H)-Isoquinolinone: The parent compound with similar structural features.
3,4-Dihydroisoquinoline: A related compound with a similar core structure.
2-Propylisoquinoline: Another derivative with a propyl group at a different position.
Uniqueness
1(2H)-Isoquinolinone, 3,4-dihydro-2-propyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinolinone derivatives.
属性
CAS 编号 |
162334-82-9 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-propyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H15NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h3-6H,2,7-9H2,1H3 |
InChI 键 |
JOJFZCBPAOJAMM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
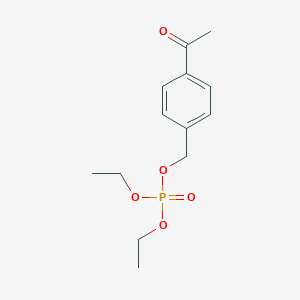
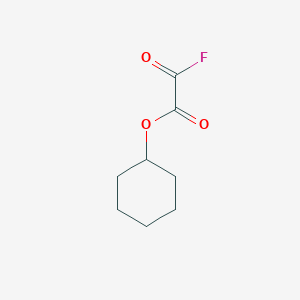
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
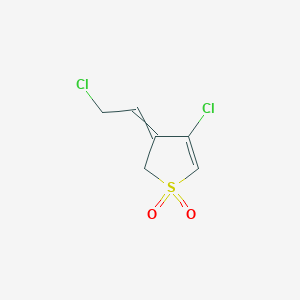
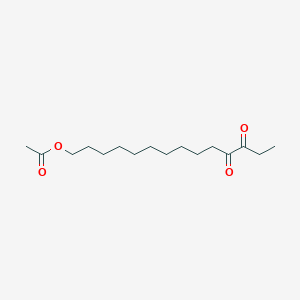
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)




